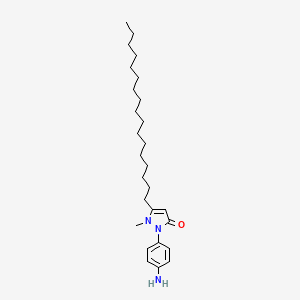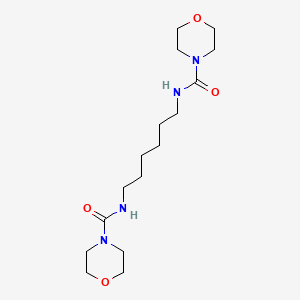
N,N'-Hexamethylenebis(4-carbamoylmorpholine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Hexamethylenebis(4-carbamoylmorpholine) is a chemical compound with the molecular formula C16H30N4O4 and a molecular weight of 342.442 g/mol It is known for its unique structure, which includes two morpholine rings connected by a hexamethylene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexamethylenebis(4-carbamoylmorpholine) typically involves the reaction of hexamethylene diisocyanate with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, at room temperature (27-36°C) for 3-3.5 hours . The molar ratio of the reagents is usually maintained at 1:2 to ensure complete reaction.
Industrial Production Methods
Industrial production of N,N’-Hexamethylenebis(4-carbamoylmorpholine) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Hexamethylenebis(4-carbamoylmorpholine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted morpholine derivatives.
Applications De Recherche Scientifique
N,N’-Hexamethylenebis(4-carbamoylmorpholine) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential in developing antifungal agents and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N’-Hexamethylenebis(4-carbamoylmorpholine) involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death . This antimicrobial activity is attributed to its ability to interact with and disrupt the lipid bilayer of microbial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide): This compound exhibits similar antimicrobial properties but has a different structure with a decylpyridinium group.
N-dodecylpyridinium iodide: Another antimicrobial compound with a different structure and spectrum of activity.
Uniqueness
N,N’-Hexamethylenebis(4-carbamoylmorpholine) is unique due to its dual morpholine rings connected by a hexamethylene chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
24185-22-6 |
|---|---|
Formule moléculaire |
C16H30N4O4 |
Poids moléculaire |
342.43 g/mol |
Nom IUPAC |
N-[6-(morpholine-4-carbonylamino)hexyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C16H30N4O4/c21-15(19-7-11-23-12-8-19)17-5-3-1-2-4-6-18-16(22)20-9-13-24-14-10-20/h1-14H2,(H,17,21)(H,18,22) |
Clé InChI |
QWIQVJVYFVKHNC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)NCCCCCCNC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


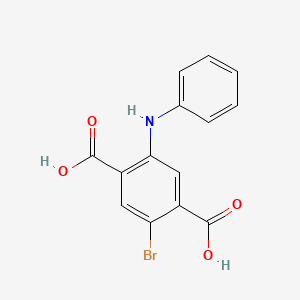
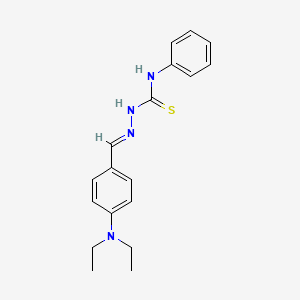
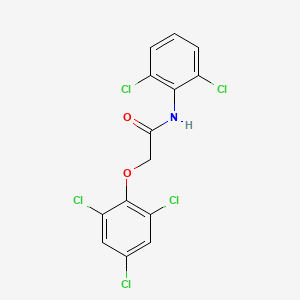

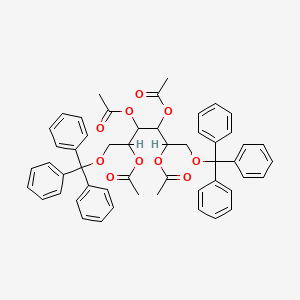
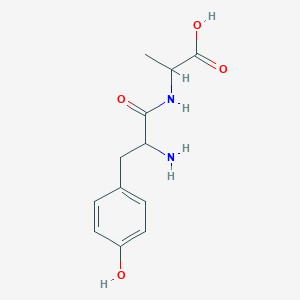
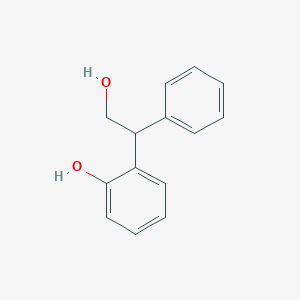
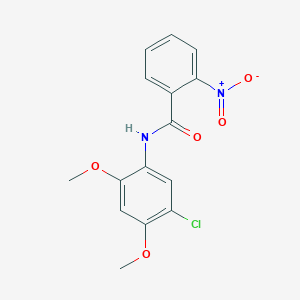


![1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954930.png)
![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
